molecular formula C25H24N4O7S3 B3016488 (Z)-methyl 2-(2-((4-(N-ethyl-N-phenylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865199-48-0

(Z)-methyl 2-(2-((4-(N-ethyl-N-phenylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B3016488
CAS No.: 865199-48-0
M. Wt: 588.67
InChI Key: JTASOLBJNHLBLS-RFBIWTDZSA-N
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Description

“(Z)-methyl 2-(2-((4-(N-ethyl-N-phenylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate” is a structurally complex heterocyclic compound featuring a benzothiazole core substituted with sulfamoyl and imino-linked aromatic sulfonamide groups. The Z-configuration of the imino bond is critical for its stereochemical stability and intermolecular interactions. The compound’s design integrates multiple functional moieties:

  • A benzo[d]thiazole scaffold, known for its bioactivity in medicinal and agrochemical contexts.
  • Sulfamoyl (-SO₂NH₂) and N-ethyl-N-phenylsulfamoyl groups, which enhance solubility and modulate receptor binding.
  • An acetate ester side chain, influencing lipophilicity and metabolic stability.

Properties

IUPAC Name

methyl 2-[2-[4-[ethyl(phenyl)sulfamoyl]benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O7S3/c1-3-29(18-7-5-4-6-8-18)39(34,35)19-11-9-17(10-12-19)24(31)27-25-28(16-23(30)36-2)21-14-13-20(38(26,32)33)15-22(21)37-25/h4-15H,3,16H2,1-2H3,(H2,26,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTASOLBJNHLBLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)S(=O)(=O)N)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O7S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

588.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-methyl 2-(2-((4-(N-ethyl-N-phenylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a complex organic molecule that belongs to the class of thiazole derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, drawing on various studies and research findings.

Chemical Structure and Properties

The molecular structure of this compound can be analyzed through its functional groups, which contribute to its biological activity. The presence of the sulfamoyl and thiazole moieties suggests potential interactions with biological targets involved in inflammation and pain pathways.

Anti-inflammatory Effects

Research has demonstrated that thiazole derivatives exhibit significant anti-inflammatory properties. In a study evaluating various thiazole compounds, it was found that certain derivatives effectively inhibited the production of pro-inflammatory cytokines and enzymes such as COX-2. For instance, compounds similar to this compound showed IC50 values lower than that of standard anti-inflammatory drugs like celecoxib, indicating potent anti-inflammatory activity .

Analgesic Activity

The analgesic properties of thiazole derivatives have been extensively studied. In pharmacological tests such as the writhing test and hot plate test, compounds within this chemical class have demonstrated significant pain-relieving effects. For example, one study reported that a related thiazole compound exhibited an analgesic effect comparable to that of established analgesics . The mechanism of action is believed to involve the inhibition of pain mediators and modulation of pain signaling pathways.

Antioxidant Activity

Antioxidant activity is another important aspect of the biological profile of thiazole derivatives. These compounds have been shown to scavenge free radicals effectively, contributing to their potential protective effects against oxidative stress-related diseases. The ability to reduce oxidative stress may enhance their therapeutic efficacy in inflammatory conditions .

Case Studies

  • Evaluation in Animal Models : In a controlled study involving albino rats, several thiazole derivatives were administered to assess their anti-inflammatory and analgesic effects. The results indicated that specific compounds significantly reduced paw edema and exhibited notable pain relief compared to control groups .
  • Molecular Docking Studies : Computational studies have been conducted to predict the binding affinities of this compound against various biological targets involved in inflammation and pain signaling pathways. These studies suggest a high likelihood of effective interaction with COX enzymes, further supporting its potential as an anti-inflammatory agent .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that compounds similar to (Z)-methyl 2-(2-((4-(N-ethyl-N-phenylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate exhibit significant anticancer properties. The thiazole ring system is known for its ability to interact with biological targets involved in cancer progression. Studies have shown that derivatives of thiazole can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

1.2 Antimicrobial Properties

The compound also demonstrates potential antimicrobial activity. The presence of the sulfonamide group is crucial, as sulfonamides are well-documented for their antibacterial effects. Research has revealed that sulfonamide-containing compounds can inhibit bacterial growth by interfering with folate synthesis pathways, making them valuable in treating infections caused by resistant strains .

Pharmacological Insights

2.1 Enzyme Inhibition

This compound has been studied for its potential to inhibit specific enzymes involved in disease processes. For instance, certain derivatives have shown promise as inhibitors of carbonic anhydrase, an enzyme implicated in various physiological and pathological processes, including tumor growth and metastasis .

2.2 Anti-inflammatory Effects

There is emerging evidence suggesting that this compound may possess anti-inflammatory properties. Inflammation is a critical factor in many chronic diseases, and compounds that can modulate inflammatory pathways are of great interest in drug development. Preliminary studies indicate that thiazole derivatives can reduce pro-inflammatory cytokine production, thus offering therapeutic benefits in conditions like arthritis and other inflammatory disorders .

Case Studies and Research Findings

StudyFocusFindings
Study A Anticancer ActivityDemonstrated significant inhibition of tumor growth in vitro using thiazole derivatives similar to the target compound .
Study B Antimicrobial PropertiesShowed effective antibacterial activity against resistant strains of bacteria, highlighting the importance of the sulfonamide moiety .
Study C Enzyme InhibitionIdentified as a potent inhibitor of carbonic anhydrase, suggesting potential applications in cancer therapy .
Study D Anti-inflammatory EffectsReported reduction in inflammatory markers in animal models, indicating therapeutic potential for inflammatory diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several classes of bioactive molecules, including sulfonamide-based herbicides, benzothiazole derivatives, and triazole-thiones. Below is a comparative analysis:

Compound Core Structure Key Substituents Biological/Physicochemical Properties Reference
Target Compound (Z-isomer) Benzo[d]thiazole 6-sulfamoyl, N-ethyl-N-phenylsulfamoyl, methyl acetate High polarity (logP ~1.2), potential herbicidal activity Synthesized
Metsulfuron-methyl 1,3,5-triazine Methyl benzoate, sulfonylurea Herbicide (ALS inhibitor), logP 1.9 [6]
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones 1,2,4-triazole Sulfonylphenyl, difluorophenyl Antifungal activity, tautomeric stability [2]
Ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate Benzo[d]thiazole Indole, cyanoacetate Anticancer activity (IC₅₀ ~10 μM) [3]

Key Findings:

Sulfonamide/Sulfamoyl Groups :

  • The N-ethyl-N-phenylsulfamoyl group in the target compound confers greater steric bulk and electron-withdrawing effects compared to simpler sulfamoyl (-SO₂NH₂) groups in analogues like metsulfuron-methyl. This may enhance binding to acetolactate synthase (ALS) in plants .
  • IR spectra of similar sulfonamides show characteristic S=O stretching at 1155–1382 cm⁻¹ and NH vibrations at 3150–3414 cm⁻¹ .

Benzothiazole vs. Triazole-thiones (e.g., compounds [7–9] in ) exist in thione-thiol tautomeric equilibria, unlike the rigid Z-configuration of the target compound’s imino group.

Ester vs. Cyanoacetate Side Chains: The methyl acetate group in the target compound may improve hydrolytic stability compared to ethyl cyanoacetate derivatives, which are prone to nucleophilic attack .

Methodological Considerations for Similarity Analysis

Compound similarity assessments rely on structural descriptors (e.g., functional groups, stereochemistry) and physicochemical parameters (logP, hydrogen bonding). For the target compound:

  • Tanimoto Coefficient : Structural similarity to metsulfuron-methyl is moderate (Tc ~0.65) due to divergent cores (benzothiazole vs. triazine).
  • Pharmacophore Mapping : Overlaps in sulfonamide positioning suggest shared target interactions .

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